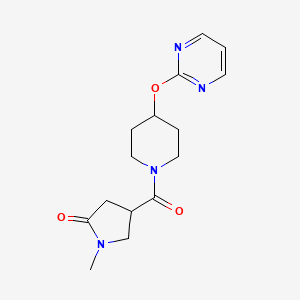

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a methyl group at position 1 and a piperidine-1-carbonyl moiety at position 2. The piperidine ring is further functionalized with a pyrimidin-2-yloxy group at position 3. This structure combines multiple pharmacologically relevant motifs:

- Pyrrolidin-2-one: A lactam ring known for enhancing metabolic stability and bioavailability in drug candidates.

- Piperidine-carbonyl linkage: Provides conformational rigidity and influences binding affinity to biological targets.

- Pyrimidin-2-yloxy substituent: A nitrogen-rich aromatic system capable of hydrogen bonding and π-π interactions, often associated with kinase inhibition or antiviral activity.

Properties

IUPAC Name |

1-methyl-4-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-18-10-11(9-13(18)20)14(21)19-7-3-12(4-8-19)22-15-16-5-2-6-17-15/h2,5-6,11-12H,3-4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTPNEUUSZFFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a pyrimidine ring, a piperidine ring, and a pyrrolidinone moiety, which contribute to its diverse chemical properties and biological effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Pyrimidine Ring: Known for its role in various biological processes, including nucleic acid synthesis.

- Piperidine Ring: Often associated with pharmacological activity due to its ability to interact with neurotransmitter receptors.

- Pyrrolidinone Moiety: Contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various physiological responses.

Anticancer Properties

Research has indicated that derivatives of pyrimidine-based compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .

Case Study:

A study demonstrated that a closely related compound increased caspase 9 levels significantly in treated MCF-7 cells, indicating apoptosis induction . This suggests that the compound may have similar mechanisms of action worth investigating further.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. For example, certain derivatives exhibited good activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL . This highlights the potential of this compound in developing new antimicrobial agents.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable profiles for compounds in this class. For example, one study reported an oral bioavailability of approximately 31.8% and clearance rates indicating reasonable systemic exposure after administration .

Toxicity Profile

Toxicity assessments are critical for evaluating the safety profile of new compounds. In animal studies, certain pyrimidine derivatives did not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a potentially favorable safety margin .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Structural and Functional Differences

Heterocyclic Substituent Variations

- Pyrimidine vs. Pyrazine () : Replacing pyrimidin-2-yloxy (two nitrogen atoms) with pyrazin-2-yloxy (four nitrogen atoms) alters electronic properties and hydrogen-bonding capacity. Pyrazine’s higher nitrogen content may enhance solubility but reduce lipophilicity compared to pyrimidine .

- Naphthyridine vs. 305.34) and influencing target binding kinetics (e.g., intercalation or steric effects) .

Substituent Position on Piperidine

- The target compound’s pyrimidin-2-yloxy group is at piperidine-4 , whereas its pyrazine analog () has the substituent at piperidine-3 . Positional isomerism can drastically alter conformational flexibility and target engagement. For example, a 4-substituted piperidine may adopt a chair conformation with axial or equatorial orientation, affecting steric interactions .

Impact of Simplified Backbones ()

The compound 5-(piperidine-1-carbonyl)pyrrolidin-2-one lacks aromatic substituents, resulting in lower molecular weight (196.25 vs. 305.34) and higher boiling point (456.8°C). The absence of a pyrimidinyloxy group likely reduces target specificity but improves metabolic stability due to fewer reactive sites .

Pharmacokinetic Considerations ()

While explicit data for the target compound are unavailable, pharmacokinetic predictions can be inferred:

- Volume of Distribution (Vd) : Larger substituents (e.g., naphthyridine in ) may increase Vd due to enhanced tissue binding.

- Clearance : Pyrimidine/pyrazine derivatives with polar groups could exhibit higher hepatic clearance compared to simpler analogs ().

- Half-Life (t₁/₂) : Compounds with balanced lipophilicity (e.g., pyrimidine derivatives) may achieve optimal t₁/₂ for once-daily dosing, aligning with prediction methods described in .

Q & A

Q. What synthetic strategies are recommended for preparing 1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one with high yield and purity?

Methodological Answer:

- Stepwise Synthesis : Begin with the preparation of the pyrimidin-2-yloxy-piperidine intermediate. Piperidine derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in analogous pyrimidine-piperidine systems .

- Coupling Reactions : Use a carbonylative coupling agent (e.g., EDCI/HOBt) to link the piperidine intermediate to the pyrrolidin-2-one core. Ensure anhydrous conditions and inert atmosphere to prevent hydrolysis of sensitive groups .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural integrity of this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry, particularly the pyrimidin-2-yloxy linkage and the absence of undesired tautomers. Compare chemical shifts with analogous pyrimidine-piperidine systems .

- Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns. For example, the parent ion [M+H] should match the calculated mass (C _{21}N _{3} $: theoretical 329.16 g/mol) .

- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in dichloromethane/methanol), resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all synthetic steps due to potential respiratory irritants (e.g., volatile solvents) .

- First Aid Measures :

- Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate under controlled conditions to avoid environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile for CNS targets?

Methodological Answer:

- Modification of Substituents :

- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., fluoro at C5) to enhance blood-brain barrier (BBB) penetration. Compare logP values (via shake-flask method) to assess lipophilicity .

- Pyrrolidin-2-one Core : Replace the methyl group with cyclopropyl to reduce metabolic oxidation. Validate stability in liver microsomes (e.g., human CYP450 isoforms) .

- In Vivo Testing : Administer derivatives (1–10 mg/kg, IV) in rodent models to measure brain-to-plasma ratios (LC-MS/MS quantification). Monitor for off-target effects via receptor profiling (e.g., α1-adrenergic receptor binding assays) .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Analysis :

- Bioavailability : Perform oral and IV dosing in rats to calculate absolute bioavailability. Low bioavailability (<20%) may explain efficacy gaps .

- Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites. For example, hydroxylation at the piperidine ring could reduce activity .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance solubility and prolong half-life. Compare AUC(0–24h) between free and formulated drug .

Q. What computational approaches predict this compound’s binding affinity for kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to pyrimidine N1 and piperidine carbonyl .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate root-mean-square deviation (RMSD) to identify conformational shifts .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for key mutations (e.g., T790M in EGFR) to predict resistance profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.